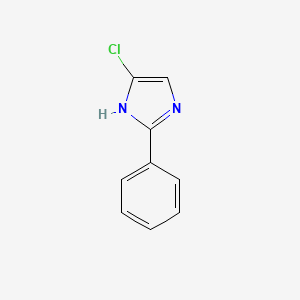

4-Chloro-2-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDAHYRLJGMRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Elucidation of 4 Chloro 2 Phenyl 1h Imidazole Structure

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the 4-Chloro-2-phenyl-1H-imidazole molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum exhibits several key absorption bands that confirm the molecular structure. A prominent band is typically observed for the N-H stretching vibration of the imidazole (B134444) ring, generally appearing in the region of 3100–3445 cm⁻¹. vulcanchem.com The phenyl group gives rise to characteristic aromatic C-H stretching vibrations between 3000-3100 cm⁻¹ and multiple C=C stretching bands within the 1450-1600 cm⁻¹ range. Specifically, a C=C aromatic stretch has been noted at 1590 cm⁻¹. vulcanchem.com

The imidazole ring itself presents characteristic vibrations. The C=N stretching vibration is found around 1592.7 cm⁻¹, while C-N stretching vibrations appear in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in The presence of the halogen is confirmed by a band corresponding to the C-Cl stretching vibration, which is typically found in the lower frequency region of the spectrum, around 650-830 cm⁻¹. vulcanchem.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Source(s) |

|---|---|---|---|

| N-H | 3100–3445 | Imidazole N-H Stretch | vulcanchem.com |

| C-H | 3000–3100 | Aromatic C-H Stretch | |

| C=C | 1590 | Aromatic Ring Stretch | vulcanchem.com |

| C=N | ~1593 | Imidazole Ring Stretch | rasayanjournal.co.in |

| C-N | 1450–1600 | Imidazole Ring Stretch |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively, confirming the connectivity of the phenyl and chloro-substituted imidazole rings.

In the ¹H NMR spectrum, the proton on the imidazole nitrogen (N-H) typically appears as a broad singlet in the downfield region, with shifts reported for related compounds around δ 12.0-12.9 ppm. rsc.org The aromatic protons of the phenyl ring and the imidazole ring resonate in the range of δ 7.2–8.6 ppm. researchgate.net

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The C=N carbon of the imidazole ring is characteristically deshielded, appearing at approximately δ 146.2 ppm. vulcanchem.com The aromatic carbons of the phenyl substituent and the imidazole ring are observed in the δ 111–144 ppm region. ias.ac.inrsc.org For instance, in related structures, aromatic carbon signals have been identified between δ 128.5 and 130.3 ppm. vulcanchem.com

Table 2: Representative NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Nucleus | Chemical Shift (ppm) | Assignment | Source(s) |

|---|---|---|---|

| ¹H | ~12.0–12.9 | Imidazole N-H | rsc.org |

| ¹H | ~7.2–8.6 | Aromatic C-H | researchgate.net |

| ¹³C | ~146.2 | Imidazole C=N | vulcanchem.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, further confirming its elemental composition and structure. The calculated molecular weight for the compound (C₉H₇ClN₂) is 178.62 g/mol .

In techniques like electrospray ionization mass spectrometry (ESI-MS), the molecule can be observed as a protonated molecular ion [M+H]⁺. A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the molecular ion peak appears as two distinct signals separated by two mass units (m/z), referred to as the M+ and M+2 peaks, which is a definitive indicator of the presence of a single chlorine atom.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophore system consists of the conjugated phenyl and imidazole rings. A UV-vis spectrum of a related benzimidazole (B57391) complex showed an absorption peak at 274.60 nm, which is indicative of π → π* transitions within the conjugated aromatic system. rsc.org

X-ray Crystallography for Solid-State Structural Determination

For example, derivatives frequently crystallize in the monoclinic system with space group P2₁/c or the triclinic system with space group P1̄. rasayanjournal.co.iniosrjournals.orgresearchgate.net

Table 3: Representative Crystallographic Data for Analogs of this compound

| Parameter | Example Data | Compound Reference | Source(s) |

|---|---|---|---|

| Crystal System | Monoclinic | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | nih.gov |

| Space Group | P2₁/c | 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)... | rasayanjournal.co.in |

| a (Å) | 10.471 (2) | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | nih.gov |

| b (Å) | 9.7798 (19) | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | nih.gov |

| c (Å) | 21.682 (4) | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | nih.gov |

The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. In derivatives of this compound, crystal packing is often governed by hydrogen bonds and other weak interactions. The imidazole N-H group is a potent hydrogen bond donor, forming interactions with suitable acceptors.

The dihedral angle between the chlorophenyl ring and the imidazole ring varies depending on the other substituents on the molecule. In one derivative, this angle was found to be 40.65°. rasayanjournal.co.in In another, a value of 41.56° was reported. nih.gov A study on 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol reported that the 5-chlorophenol ring and the imidazole ring are nearly coplanar, with a smaller dihedral angle of 15.76°. iucr.org These variations highlight how different substitution patterns and crystal packing forces can influence the molecule's final conformation.

Computational and Theoretical Investigations of 4 Chloro 2 Phenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. For 4-chloro-2-phenyl-1H-imidazole, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311G), are employed to model its geometric and electronic characteristics. niscpr.res.inresearchgate.net These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

For derivatives closely related to this compound, the HOMO is typically localized over the imidazole (B134444) and phenyl ring systems, while the LUMO is generally found on the imidazole and the chloro-substituted phenyl ring portions. malayajournal.org This distribution indicates that charge transfer interactions occur within the molecule. malayajournal.org DFT calculations on analogous structures have predicted HOMO-LUMO gaps in the range of 4.0 to 4.5 eV. malayajournal.orgvulcanchem.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (related structure) | DFT | -5.8 | -1.6 | 4.2 | vulcanchem.com |

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1/η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ) biointerfaceresearch.com

High chemical hardness indicates low reactivity, while a high electrophilicity index points to a molecule's strong capacity to accept electrons. irjweb.com Theoretical calculations for related phenanthroimidazole derivatives provide insight into the expected values for these descriptors. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Chemical Hardness (η) | 1.61 eV | researchgate.net |

| Chemical Softness (S) | 0.62 eV⁻¹ | researchgate.net |

| Electronegativity (χ) | 3.78 eV | researchgate.net |

| Chemical Potential (μ) | -3.78 eV | researchgate.net |

| Electrophilicity Index (ω) | 4.43 eV | researchgate.net |

*Data for 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine, calculated at the B3LYP/6-311G(d,p) level. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. malayajournal.org It helps predict sites for nucleophilic and electrophilic attacks. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgcapes.gov.br

For this compound, the MEP map is expected to show negative potential concentrated around the electronegative nitrogen atoms of the imidazole ring and the chlorine atom. These sites represent the most likely areas for hydrogen bonding and electrophilic interactions. malayajournal.org The hydrogen atoms, particularly the N-H proton of the imidazole ring, would exhibit positive potential. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within a molecule. capes.gov.bracadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E²). A higher E² value indicates a stronger interaction and greater contribution to molecular stability. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) | Source |

|---|---|---|---|

| n(LP)Cl | π(C-C)phenyl | 954.54 | acadpubl.eu |

| π(C-C)phenyl | σ*(C-H)phenyl | 81.59 | nih.gov |

*Data is for closely related substituted 2-(4-chlorophenyl)imidazole structures. acadpubl.eunih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. smolecule.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Docking simulations for this compound and its analogues aim to predict their binding affinity, typically expressed as a binding energy score (in kcal/mol), with various biological targets. researchgate.net A more negative score generally indicates a stronger, more favorable binding interaction.

These simulations also identify the key non-covalent interactions that stabilize the ligand-receptor complex. For imidazole derivatives, these interactions commonly include:

Hydrogen Bonds: Formed between the imidazole N-H group and acceptor residues on the protein. researchgate.netresearchgate.net

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on the receptor. researchgate.net

π-π Stacking: Aromatic interactions between the phenyl and imidazole rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket. nih.gov

Hydrophobic Interactions: Involving the phenyl group and nonpolar pockets of the target protein.

Studies on similar heterocyclic compounds have reported binding affinities ranging from -7.0 to over -10.0 kcal/mol, with interactions involving key amino acid residues like Alanine and Asparagine. researchgate.netbohrium.com

| Ligand Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Oxadiazole Analogue | Tubulin (1AS0) | -7.295 | Ala317 | bohrium.com |

| Triazole-Coumarin Compound | Tubulin | -8.149 | Asn258 (H-bond) | researchgate.net |

| Substituted Imidazole | COVID-19 Receptor (6Y84) | -10.62 | CYS300, LEU253, VAL297 | nih.gov |

Analysis of Putative Binding Sites

Molecular docking is a principal computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger target molecule like a protein. This analysis is crucial for identifying putative binding sites and understanding the nature of the molecular interactions that stabilize the complex. For phenyl-imidazole derivatives, docking studies are frequently employed to evaluate their potential as inhibitors or modulators of various enzymes and receptors.

The process involves placing the ligand (e.g., an imidazole derivative) into the binding site of a protein with a known three-dimensional structure (often obtained from crystallographic data, PDB). An algorithm then samples a large number of possible conformations and orientations of the ligand within the site, and a scoring function is used to estimate the binding affinity for each pose. These scores, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex.

Studies on compounds structurally related to this compound reveal common interaction patterns. The imidazole core, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. researchgate.net The phenyl ring often engages in hydrophobic or π–π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine within the binding pocket. researchgate.netnih.gov The chloro-substituent can form halogen bonds or participate in hydrophobic interactions, further anchoring the ligand in the binding site.

Computational analyses have explored the binding of phenyl-imidazole scaffolds to a range of biological targets. For instance, derivatives have been docked against protein hydrolase and alcohol dehydrogenase inhibitors, showing promising binding affinities. researchgate.net In other studies, imidazole-based compounds were evaluated as potential inhibitors for the main protease (Mpro) of SARS-CoV-2 and as modulators for GABA-A receptors. nih.govtandfonline.com The stability of these predicted binding poses is often further validated using molecular dynamics (MD) simulations, which simulate the movement of the atoms over time to confirm that the ligand remains stably bound within the active site. tandfonline.com

Table 1: Representative Binding Affinities from Docking Studies of Phenyl-Imidazole Derivatives with Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | APO-liver alcohol dehydrogenase inhibitor (5ADH) | -8.3 to -9.0 | researchgate.net |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive protein hydrolase inhibitor (4XX3) | -9.2 to -10.0 | researchgate.net |

| Imidazole derivatives | COVID-19 Major Protease (Mpro) | Not specified, but confirmed stable binding | tandfonline.com |

Studies on Tautomerism and Conformational Flexibility of this compound

The chemical behavior of this compound is significantly influenced by two key structural phenomena: tautomerism and conformational flexibility. Both aspects have been investigated using quantum chemical methods to understand the relative stability of different forms and the energy barriers separating them.

Theoretical studies, particularly those using Density Functional Theory (DFT), have been employed to quantify the energy differences between tautomers. For related aldehyde-containing phenylimidazole derivatives, calculations have shown that in the gas phase, the energy difference between tautomeric forms can be in the range of 2.5 to 3.1 kcal/mol. However, the presence of a solvent dramatically influences this equilibrium. In a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the calculated energy differences are substantially reduced to less than 1.2 kcal/mol. This suggests that in solution, the energy barrier for interconversion is low, and both tautomeric forms can coexist at room temperature.

Table 2: Calculated Tautomeric Energy Differences for Phenylimidazole Derivatives

| Condition | Calculated Energy Difference (kcal/mol) | Implication | Reference |

|---|---|---|---|

| Gas-Phase | 2.510 - 3.059 | One tautomer is significantly more stable |

Computational studies can map the potential energy surface as a function of this torsional angle to identify the most stable conformations. Research on similar structures like 2-phenylimidazole (B1217362) has shown that steric hindrance can force the phenyl ring to twist out of the plane of the imidazole ring to achieve a lower energy state. Theoretical conformational analysis helps to determine the preferred spatial arrangement of the molecule, which is essential for accurately modeling its interactions in biological systems. bohrium.com

Reactivity and Reaction Pathways of 4 Chloro 2 Phenyl 1h Imidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring

The imidazole ring is generally reactive towards electrophiles. The substitution pattern is dictated by the directing effects of the existing substituents and the stability of the cationic intermediate (sigma complex). For 4-Chloro-2-phenyl-1H-imidazole, the situation is complex. The phenyl group at C2 is weakly deactivating, while the chloro group at C4 is deactivating via induction but can donate lone-pair electrons through resonance. Electrophilic attack is most likely to occur at the C5 position, which is ortho to the chloro group and meta to the phenyl group, and avoids disrupting the aromatic sextet at the nitrogen-bearing carbons.

A notable example of electrophilic substitution on a related scaffold is the nitration of 2-chloroimidazole. This reaction can be achieved using nitrating agents like nitronium tetrafluoroborate (B81430) in nitromethane (B149229) or a mixture of nitrosonitric acid and oleum. google.comnih.gov The reaction yields 2-chloro-4-nitro-1H-imidazole, demonstrating that the imidazole ring, even when substituted with a deactivating chloro group, is susceptible to electrophilic attack. google.comnih.gov The nitro group enters at the C4 (or C5) position, which is electronically favored. For this compound, nitration would be predicted to occur at the C5 position.

Table 1: Electrophilic Aromatic Substitution Reactions on Chloro-Imidazole Scaffolds

| Reactant | Reagent | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 2-Chloroimidazole | Nitronium tetrafluoroborate / Nitromethane | 2-Chloro-4-nitro-1H-imidazole | C4/C5 | nih.gov |

Nucleophilic Substitution Reactions and Their Selectivity

The chlorine atom on the this compound ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This type of reaction is distinct from SN1 and SN2 reactions that occur at sp3-hybridized carbons. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize this intermediate. masterorganicchemistry.com

In this compound, the imidazole ring itself can stabilize the negative charge of the Meisenheimer complex. The rate and feasibility of substitution depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to attack the electron-rich heterocyclic ring. While specific studies on the nucleophilic displacement of the C4-chloro group on this exact molecule are not abundant, studies on related chloro-heterocycles provide insight. For instance, in 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position, indicating its higher reactivity compared to the C2 position. nih.gov This selectivity is attributed to the electronic properties of the heterocyclic system. It is therefore plausible that the C4-Cl in this compound is susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a range of functionalized imidazole derivatives.

Oxidation and Reduction Pathways of the Imidazole Core and Substituents

The imidazole ring and its substituents can undergo both oxidation and reduction, although the core ring is relatively stable due to its aromaticity.

Oxidation: The imidazole ring can be oxidized by strong atmospheric oxidants. Computational studies on the aqueous-phase oxidation of imidazole by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, as well as ozone (O₃), show that these reactions can proceed efficiently. acs.orgacs.org The reaction with ozone, for example, can occur via a Criegee-type mechanism involving an initial attack on a double bond of the imidazole ring. acs.org Photo-oxidation is another relevant pathway, particularly for phenyl-substituted imidazoles like lophine (2,4,5-triphenylimidazole). The photostability of these compounds is influenced by their substituents. Certain derivatives can form a rearranged, stable planar quinoid oxidation state under UV irradiation, making them susceptible to attack by singlet oxygen. rsc.org

Substituents on the ring can also be selectively oxidized. For example, (2-Phenyl-1H-imidazol-4-yl)methanol can be oxidized to 2-phenyl-1H-imidazole-4-carbaldehyde using reagents like activated manganese dioxide without affecting the integrity of the imidazole or phenyl rings. researchgate.net

Reduction: Specific research on the reduction of this compound is limited. However, based on general principles of organic chemistry, two primary reduction pathways can be postulated. The first is the hydrodehalogenation of the C-Cl bond, which could be achieved using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or dissolving metal reductions. This would yield 2-phenyl-1H-imidazole. The second pathway involves the reduction of the aromatic rings. The phenyl ring is generally more susceptible to reduction than the imidazole ring under catalytic hydrogenation conditions, which would require high pressures and temperatures.

Cycloaddition and Condensation Reactions Involving Imidazole Scaffolds

The imidazole scaffold is versatile and can participate in both cycloaddition and condensation reactions to build more complex molecular architectures.

Cycloaddition Reactions: Imidazole derivatives can be synthesized through [3+2] cycloaddition reactions, highlighting the utility of this pathway in forming the ring itself. acs.orgacs.orgrsc.org More pertinent to the reactivity of the pre-formed ring, imidazole derivatives can participate in Diels-Alder [4+2] cycloadditions. wikipedia.org For instance, 4-vinylimidazoles have been shown to react with dienophiles like N-phenylmaleimide at room temperature to yield cycloadducts. nih.govnih.gov While this compound lacks the vinyl group necessary to act as a diene in a standard Diels-Alder reaction, this reactivity demonstrates the potential of the imidazole ring to engage in pericyclic reactions under appropriate substitution. Furthermore, hetero-Diels-Alder reactions involving imidazole-2-thiones have been studied, where the C=S bond acts as the dienophile. The success of these reactions is highly dependent on the electronic density of the imidazole ring. rug.nl

Condensation Reactions: The N-H group of the imidazole ring is nucleophilic and can participate in condensation reactions with electrophiles such as aldehydes and ketones. The synthesis of various substituted imidazoles often involves the condensation of an aldehyde with other reagents. ijfmr.comnih.gov For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be synthesized by refluxing benzil (B1666583), ammonium (B1175870) acetate (B1210297), and 4-chlorobenzaldehyde (B46862) in glacial acetic acid. derpharmachemica.com This demonstrates the reactivity of aldehydes in forming the imidazole ring. Post-synthesis, the remaining N-H of a compound like this compound can react further. It can be alkylated or acylated, or it can participate in condensation reactions, for instance, with aldehydes in the presence of an acid or base catalyst, to form N-substituted derivatives.

Mechanistic Postulations for Chemical Transformations

The mechanisms underlying the reactions of this compound are rooted in the fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate (arenium ion or sigma complex). The electrophile adds to the C5 position, creating a positive charge that is delocalized across the imidazole ring. Subsequent loss of a proton from the C5 carbon restores the aromaticity of the ring, yielding the substituted product.

Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step process. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the chlorine (C4), forming a C-Nu bond and breaking the C=C π-bond. This creates a resonance-stabilized carbanionic intermediate (Meisenheimer complex), where the negative charge is delocalized over the imidazole ring.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the imidazole ring is restored. The presence of the electron-withdrawing phenyl group and the nitrogen atoms of the imidazole ring is crucial for stabilizing the negative charge in the intermediate, making the reaction feasible.

Oxidation: The mechanism of oxidation depends on the oxidant. With ozone, a [3+2] cycloaddition across a C=C bond to form a primary ozonide (molozonide) is proposed, followed by rearrangement and cleavage in what is known as the Criegee mechanism. acs.org Photo-oxidation of phenyl-imidazoles likely involves the formation of an excited state, followed by energy transfer to molecular oxygen to generate singlet oxygen (¹O₂). This highly reactive species then attacks the imidazole ring, leading to the formation of dioxetane-like intermediates that can subsequently decompose. rsc.org

Cycloaddition: Diels-Alder reactions are concerted pericyclic reactions that proceed through a single cyclic transition state. wikipedia.org The feasibility and rate of the reaction are explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Mechanistic Insights into Biological Activities of 4 Chloro 2 Phenyl 1h Imidazole Derivatives

Antimicrobial Action Mechanisms

While specific studies on the antimicrobial mechanisms of 4-Chloro-2-phenyl-1H-imidazole are limited, the broader class of imidazole (B134444) derivatives has been extensively studied, revealing several key modes of action against microbial pathogens. These mechanisms often involve the disruption of essential cellular processes, leading to the inhibition of microbial growth or cell death.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial agents. Some imidazole derivatives are believed to interfere with the synthesis of peptidoglycan, a major component of the bacterial cell wall. This inhibition can occur through the disruption of enzymes involved in the cross-linking of peptidoglycan chains, leading to a weakened cell wall that is unable to withstand internal osmotic pressure, ultimately resulting in cell lysis.

Interference with Microbial DNA Replication and Integrity

Certain imidazole derivatives have been shown to interact with microbial DNA, thereby disrupting its replication and integrity. Nitroimidazole derivatives, for instance, can be reduced within anaerobic bacteria to form reactive nitro radical anions. These radicals can cause damage to DNA, leading to strand breaks and subsequent cell death. nih.gov Additionally, some metal complexes of imidazole derivatives have been found to bind to DNA through intercalation or groove binding, which can inhibit DNA replication and transcription processes. nih.gov

Disruption of Microbial Cell Membrane Integrity and Permeability

The microbial cell membrane is a vital barrier that controls the passage of substances into and out of the cell. Imidazole derivatives with lipophilic characteristics can insert into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structure and function, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components and the influx of harmful extracellular substances, ultimately causing cell death. The antibacterial activity of some imidazole chloride ionic liquids, for example, has been attributed to their ability to be adsorbed onto the bacterial surface, insert into the cell membrane, and cause its destruction. frontiersin.org

Inhibition of Essential Microbial Enzymes (e.g., Protein Kinase)

Enzymes are critical for various metabolic pathways in microorganisms. Imidazole derivatives can act as inhibitors of essential microbial enzymes. For instance, some benzimidazole (B57391) derivatives have been studied for their potential to inhibit protein kinases in microbes. scirp.org By binding to the active site or allosteric sites of these enzymes, they can block their activity, thereby disrupting crucial cellular processes and inhibiting microbial growth.

Generation of Intracellular Reactive Oxygen Species (ROS)

Some antimicrobial compounds exert their effects by inducing the production of reactive oxygen species (ROS) within microbial cells. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to various cellular components, including DNA, proteins, and lipids. This oxidative stress can overwhelm the microbial cell's antioxidant defenses, leading to cell death. The antimicrobial action of certain imidazole derivatives may involve the generation of ROS, contributing to their bactericidal effects. nih.gov

Anticancer Activity Modalities

The imidazole scaffold is a prominent feature in a number of anticancer agents, and derivatives of this compound are being investigated for their potential in cancer therapy. rsc.orgnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes that are critical for cancer cell proliferation and survival.

Several studies have highlighted the potential of imidazole derivatives to induce apoptosis (programmed cell death) and cellular senescence in cancer cells. rsc.org The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity. nih.govfrontiersin.org The mechanisms underlying these effects are diverse and can include the inhibition of key enzymes involved in cell cycle progression and signaling pathways. For example, some imidazole-based compounds have been identified as inhibitors of protein kinases, which are often dysregulated in cancer. frontiersin.orgnih.gov By targeting these kinases, the compounds can disrupt the signaling cascades that drive cancer cell growth and survival.

Furthermore, some imidazole derivatives have been shown to interact with DNA and topoisomerase enzymes, leading to DNA damage and the induction of apoptosis. nih.gov The ability of these compounds to act as microtubule destabilizing agents is another reported mechanism, which interferes with cell division and leads to cell cycle arrest and apoptosis. nih.gov

Table 1: Investigated Anticancer Activities of Selected Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one | MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma) | Cytotoxicity | Not specified |

| N-phenylbenzamide derivatives with imidazole core | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Cytotoxicity | ABL1 kinase inhibition |

| Imidazole-based compounds | A549 (Lung) | Inhibition of anchorage-independent growth, cell migration, G2/M cell cycle arrest, cellular senescence | Not specified |

| Imidazole-platinum(II) complexes | Breast cancer cells | Induction of apoptosis | Interference with NF-κB signaling pathways, generation of ROS |

Inhibition of Key Enzymes in Cancer Pathways (e.g., Topoisomerase, NEDD8-activating Enzyme)

Topoisomerase Inhibition

Certain imidazole derivatives have been identified as potent inhibitors of topoisomerases, enzymes crucial for resolving topological issues in DNA during replication and transcription. researchgate.net A new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which combines an imidazole-2-thione with an acenaphthylen-one scaffold, has been developed to function as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com Specifically, derivatives featuring a 4-(4-chlorophenyl)imidazole moiety were shown to induce significant damage to calf thymus DNA (ctDNA). tandfonline.com These compounds are thought to exert their anticancer effects by stabilizing the DNA-topoisomerase II complex, which leads to double-strand breaks in the DNA that are difficult for the cell to repair, ultimately triggering cell death. tandfonline.com The inhibitory activity of these compounds highlights their potential as lead structures in anticancer therapy. nih.gov For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a highly effective Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor among the tested benzoxazole derivatives. researchgate.net

NEDD8-activating Enzyme (NAE) Inhibition

The NEDD8-activating enzyme (NAE) is a critical component of the ubiquitin-proteasome system, controlling the activity of cullin-RING ubiquitin ligases (CRLs). researchgate.net These ligases regulate the turnover of numerous proteins involved in cell cycle progression and signaling, making NAE a key target in cancer therapy. researchgate.netoncotarget.com Inhibition of NAE prevents the neddylation of cullin proteins, which is essential for their activity. oncotarget.com This disruption leads to the accumulation of CRL substrate proteins, such as p27, which can induce cell cycle arrest and apoptosis in cancer cells. oncotarget.com

The first-in-class NAE inhibitor, MLN4924 (pevonedistat), has demonstrated anticancer effects by causing impaired neddylation of Cullin proteins. researchgate.netoncotarget.com While specific studies focusing on this compound derivatives as direct NAE inhibitors are not extensively documented in the provided literature, the inhibition of this enzyme represents a validated and promising strategy for cancer treatment that could be explored for this class of compounds in the future. researchgate.netrsc.org

Modulation of Cell Signaling Pathways (e.g., FAK, c-MYC G-quadruplex DNA Stabilization, Aurora Kinase)

Focal Adhesion Kinase (FAK) Modulation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. nih.gov Overexpression and hyperphosphorylation of FAK are associated with tumorigenicity and metastasis in several cancers. nih.gov Imidazole-containing compounds have been investigated as FAK inhibitors. For example, a series of 2-styryl-5-nitroimidazole derivatives was developed, with one compound showing potent FAK inhibitory activity (IC₅₀ = 0.45 μM) and the ability to inhibit the growth of lung and cervical cancer cells. nih.gov Similarly, 2-anilino-4-(benzimidazol-2-yl)-pyrimidine derivatives have been synthesized and shown to possess considerable anti-FAK activity. nih.gov These findings suggest that the imidazole scaffold is a viable starting point for designing potent FAK inhibitors.

c-MYC G-quadruplex DNA Stabilization

The promoter region of the c-MYC oncogene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a silencer element for transcription. mdpi.com Stabilization of this G4 structure is a recognized strategy to downregulate c-MYC expression, which is often amplified or overexpressed in many human cancers. mdpi.comnih.gov

Several studies have shown that imidazole derivatives can act as effective c-MYC G4 stabilizers. mdpi.com Phenanthroimidazole derivatives, in particular, have been synthesized and evaluated for this purpose. nih.gov Research has indicated that derivatives with chlorine atom substitutions on the benzene ring linked to the imidazole are among the most promising. mdpi.com These compounds bind to and stabilize the G-quadruplex structure, with binding constants in the range of 10⁶ M⁻¹, leading to a decrease in c-MYC expression. nih.govnih.gov Molecular docking studies suggest that these molecules stack onto the G-quartet surface, effectively blocking the replication of c-myc oligomers. nih.gov Ruthenium(II) complexes bearing an oxadiazole-imidazole moiety have also been shown to promote and stabilize the G-quadruplex conformation of c-myc with high selectivity over duplex DNA. lew.ro

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many cancers. acs.orgnih.gov Consequently, they have emerged as important targets for anticancer drug development. mdpi.com Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of Aurora-A kinase. nih.govacs.org X-ray crystallography has revealed that these compounds occupy the ATP-binding site of the enzyme. nih.gov The pyridine nitrogen and imidazole NH form crucial hydrogen bonds with the hinge region residue Ala213, anchoring the inhibitor in the active site. nih.govacs.org By optimizing the substituents on the imidazo[4,5-b]pyridine scaffold, researchers have successfully developed inhibitors with a high degree of selectivity for Aurora-A over Aurora-B. nih.gov

Induction of Apoptosis in Malignant Cells

A primary mechanism by which imidazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. rsc.org This process is essential for eliminating cancerous cells without causing damage to surrounding healthy tissues. nih.gov

Studies on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have shown that they can induce apoptosis in cancer cells. nih.gov For instance, one highly active compound was found to induce a 68.2% apoptosis rate in HeLa cells after 24 hours of treatment. nih.gov The mechanism involves the mitochondrial pathway of apoptosis, characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of downstream caspases, culminating in cell death. nih.gov Other research has demonstrated that imidazole derivatives can induce apoptosis in myeloid leukemia cells by downregulating target genes of the Wnt/β-catenin pathway, such as c-Myc. nih.gov Furthermore, the apoptotic activity of some imidazole derivatives is linked to their ability to inhibit Topoisomerase II, leading to DNA damage that triggers the apoptotic cascade. tandfonline.com

Antiviral Mechanisms of Action

Imidazole-based compounds have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. semanticscholar.org

Interference with Viral Replication Processes

The antiviral action of this compound derivatives often involves the disruption of critical stages in the viral replication cycle. For instance, metal complexes of triphenyl-imidazole have been shown to significantly inhibit the replication of Dengue virus (DENV-2) in Vero cells. semanticscholar.org

A notable mechanism is the inhibition of the HIV-1 capsid (CA) protein. nih.gov The CA protein is crucial for multiple phases of the HIV-1 lifecycle, including the early events of uncoating and nuclear import, as well as the late stage of viral assembly. nih.govnih.gov A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives, designed based on an imidazole-containing scaffold, have been identified as potent HIV-1 CA inhibitors. nih.gov These compounds directly interact with CA proteins, disrupting both the early and late stages of viral replication, thereby demonstrating their potential as a foundation for a new class of HIV-1 treatments. nih.govnih.gov Additionally, other substituted imidazole analogues have been screened against a panel of viruses, with certain compounds emerging as lead candidates for the development of novel antiviral agents. nih.gov

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of imidazole derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation. cbijournal.com While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, the COX-2 isoform is induced by inflammatory stimuli. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.comsemanticscholar.org

A series of halogenated 1,5-diarylimidazole compounds have been synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced PGE2 production, a functional indicator of COX-2 inhibition. researchgate.net Studies revealed that 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles exhibited very strong inhibitory activities. researchgate.net Specifically, compounds such as 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole and 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole were among the most potent inhibitors of PGE2 production. researchgate.net The structural features of these imidazole derivatives allow them to selectively target the active site of the COX-2 enzyme. cbijournal.comnih.gov

Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

While direct studies on the interaction between this compound and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively documented in publicly available research, the broader class of imidazole derivatives has been a significant focus of investigation for p38 MAPK inhibition. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.

Pyridinyl-imidazole compounds, such as SB203580, are well-established as potent and selective inhibitors of p38α and p38β isoforms. These inhibitors function by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of downstream targets involved in the inflammatory cascade. Molecular docking and in silico studies of various imidazole derivatives have been conducted to understand their binding affinity to the p38α MAP kinase protein. These studies help in elucidating the structural requirements for effective inhibition and guide the synthesis of novel, more potent inhibitors. For instance, a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their p38 MAP kinase inhibitory activity, with some compounds showing considerable efficacy. nih.gov

The general mechanism for imidazole-based p38 MAPK inhibitors involves key interactions within the ATP-binding pocket of the enzyme. The imidazole core often forms crucial hydrogen bonds with the hinge region of the kinase, while the phenyl group and other substituents can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity. Although specific data for this compound is not available, its structural motifs suggest a potential for similar interactions. Further computational and experimental studies are necessary to confirm and characterize its specific modulatory effects on the p38 MAPK pathway.

Inhibition of Neutrophil Degranulation and Reactive Oxygen Species Generation

The impact of this compound on neutrophil function, specifically degranulation and the generation of reactive oxygen species (ROS), remains an area requiring further direct investigation. However, research into related imidazole and pyrazole compounds provides insights into potential mechanisms. Neutrophils are key players in the innate immune response, and their activation at sites of inflammation involves the release of cytotoxic and pro-inflammatory molecules from their granules (degranulation) and the production of ROS through the "oxidative burst."

Studies on a class of hybrid pyrazole and imidazopyrazole derivatives have shown that these compounds can inhibit ROS production in neutrophils. Some of these compounds demonstrated the ability to inhibit fMLP-induced neutrophil chemotaxis without affecting superoxide anion production, while others were effective in reducing ROS elevation. nih.gov This suggests that the imidazole scaffold can be a core component of molecules designed to modulate specific neutrophil functions. The inhibition of ROS production is a critical anti-inflammatory mechanism, as excessive ROS can lead to tissue damage.

The precise mechanisms by which such compounds might inhibit degranulation and ROS generation could involve interference with intracellular signaling pathways that are crucial for neutrophil activation, such as those involving calcium mobilization or the activation of protein kinase C (PKC) and NADPH oxidase. For example, some imidazole alkaloids have been shown to inhibit the degranulation of activated neutrophils, reduce ROS production, and prevent the increase in intracellular calcium. While these findings are not specific to this compound, they highlight the potential for imidazole-containing molecules to modulate these critical inflammatory processes.

Enzyme Inhibition Relevant to Other Biological Systems

Acetylcholinesterase (AChE) Inhibition

While direct experimental data on the acetylcholinesterase (AChE) inhibitory activity of this compound is limited in the available literature, the broader family of imidazole derivatives has been explored for this purpose. AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research has focused on structurally related compounds, such as benzimidazole derivatives, which have shown promise as AChE inhibitors. ajms.iq For instance, 3D-QSAR, docking, and molecular dynamics simulation studies have been applied to series of benzimidazole derivatives to understand the structural features that contribute to their AChE inhibitory activity. These studies have identified that electrostatic and hydrophobic interactions are significant for improving the inhibitory potential.

Furthermore, studies on 2,4,5-triphenyl imidazole derivatives have been conducted to evaluate their AChE inhibitory properties. While the observed inhibition was modest for some derivatives, docking analyses revealed potential binding modes within the AChE catalytic gorge, including hydrogen bonding with key residues like Ser200 and His440. researchgate.net These findings suggest that the imidazole scaffold can serve as a basis for the design of AChE inhibitors, although the specific contribution of the chloro and phenyl substitutions at the 4 and 2 positions of the imidazole ring in this compound to AChE inhibition requires direct experimental validation.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Specific studies detailing the inhibitory action of this compound against Protein Tyrosine Phosphatase 1B (PTP1B) are not readily found in the current body of scientific literature. However, the structurally related benzimidazole nucleus has been identified as a key scaffold in the development of PTP1B inhibitors. nih.gov PTP1B is a crucial negative regulator of insulin and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity.

Research into a chemical library to identify new PTP1B inhibitors revealed that the most potent molecules contained a benzimidazole core. nih.gov Kinetic studies have shown that these benzimidazole derivatives can act as mixed-type inhibitors of PTP1B. nih.gov Molecular docking and dynamics simulations have further elucidated their binding mechanisms, indicating that these inhibitors can interact with residues at a secondary, non-catalytic phosphate-binding site, which is unique to PTP1B, potentially contributing to their selectivity. nih.gov

The analysis of structure-activity relationships within these benzimidazole series suggests that the presence of bulky substituents at various positions on the benzimidazole skeleton can enhance their inhibitory capability. nih.gov While these findings are for the benzimidazole scaffold, they provide a basis for the potential of other imidazole-containing compounds, including this compound, to be investigated as PTP1B inhibitors. The specific electronic and steric contributions of the chloro and phenyl groups on the 1H-imidazole ring would need to be evaluated through dedicated enzymatic assays and computational studies to determine their potential as PTP1B inhibitors.

Factor XIa (FXIa) Inhibition

Derivatives of this compound have emerged as a significant class of potent and selective inhibitors of coagulation Factor XIa (FXIa). FXIa is a serine protease that plays a key role in the amplification of the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower risk of bleeding compared to traditional anticoagulants.

The addition of a chlorine atom to the imidazole core of phenylimidazole derivatives has been shown to significantly improve FXIa affinity. Structure-activity relationship (SAR) studies have demonstrated that this substitution is beneficial for inhibitory potency. For example, in a series of phenylimidazole derivatives, the introduction of a chlorine on the imidazole core resulted in a notable enhancement of FXIa inhibition.

One of the key interactions involves the inhibitor binding to the S1, S1', and S2' pockets of the FXIa active site. Molecular modeling has been instrumental in guiding the optimization of these inhibitors. The chloro-phenyl-imidazole moiety often serves as a central scaffold, with various substituents being explored to enhance binding affinity and selectivity.

In vivo studies in animal models, such as the rabbit arteriovenous shunt model, have confirmed the antithrombotic efficacy of these compounds. The competitive nature of their inhibition has also been established through enzyme kinetics studies.

Below is a data table summarizing the inhibitory activity of some representative chloro-phenyl-imidazole derivatives against Factor XIa.

| Compound ID | Modification | FXIa Ki (nM) | Selectivity over other proteases |

| Compound A | Phenylimidazole core | 120 | Moderate |

| Compound B | Addition of a carboxamide P2' substituent | 30 | Improved |

| Compound C | Addition of a chlorine on the imidazole core | 4 | High |

| Compound D | Optimized aminoindazole P2' moiety | 0.3 | >10,000-fold over FXa, Thrombin |

This table is a representative summary based on data from multiple sources and is for illustrative purposes.

Cytochrome P450 Enzyme Inhibition

The potential for this compound and its derivatives to inhibit cytochrome P450 (CYP450) enzymes is an important consideration due to the central role of the imidazole moiety in many known CYP450 inhibitors. CYP450 enzymes are a superfamily of heme-containing monooxygenases that are essential for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

The inhibitory mechanism of many imidazole-based compounds involves the coordination of one of the imidazole nitrogen atoms to the heme iron of the CYP450 enzyme. This interaction can be either reversible (competitive) or irreversible (mechanism-based). For instance, a study on the pyrimidineimidazole compound PH-302 demonstrated competitive inhibition of CYP3A4, with the imidazole moiety coordinating to the P450 heme. juniperpublishers.com

Research on 4-phenylimidazole has shown that it can act as an inhibitor of CYP158A2, and its binding can be influenced by the presence of other small molecules in the active site. nih.gov While specific data for this compound is not extensively available, the presence of the chloro-substituent on the phenyl ring could influence its inhibitory profile. Halogen substitutions can alter the electronic properties and lipophilicity of a molecule, which in turn can affect its binding affinity and selectivity for different CYP450 isoforms.

A comparative study of various 1-substituted imidazoles on the activity of different CYP450 isozymes in human and mouse liver microsomes revealed that the inhibitory potency and selectivity are highly dependent on the nature of the substituent. nih.gov Therefore, while the imidazole core of this compound suggests a likelihood of CYP450 inhibition, detailed experimental studies are required to determine its specific inhibitory profile against various CYP450 isoforms and the precise effect of the chloro-substitution.

Structure-Activity Relationship (SAR) Studies for Imidazole Derivatives

The structure-activity relationship (SAR) for derivatives of this compound provides crucial insights into the molecular features essential for their biological activities. By systematically modifying the core structure, researchers can identify the key functional groups and substitution patterns that enhance potency and selectivity for various biological targets, such as enzymes and receptors. The SAR of these compounds is primarily determined by the nature and position of substituents on the phenyl ring and the imidazole moiety.

Influence of Substituents on the Phenyl Ring

The 2-phenyl ring is a critical component for the interaction of these derivatives with their biological targets. Modifications to this ring can significantly impact activity.

Positional Isomerism: The position of substituents on the phenyl ring is a key determinant of biological activity. For instance, in related 4-phenyl-imidazole derivatives, a hydroxyl group at the ortho-position (2-position) of the phenyl ring led to a tenfold increase in inhibitory potency against the enzyme indoleamine 2,3-dioxygenase (IDO) compared to the unsubstituted parent compound. nih.gov This enhancement is likely due to the formation of a hydrogen bond with amino acid residues like serine in the active site of the enzyme. nih.gov A dihydroxy substitution at the 2- and 6-positions was found to be roughly equipotent to the single 2-hydroxy derivative, supporting the importance of this hydrogen bond interaction. nih.gov

Electronic Effects: The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also play a significant role. In some series of imidazole derivatives, electron-withdrawing groups such as nitro and chloro have been shown to enhance antibacterial activity. researchgate.net Conversely, electron-releasing groups like methoxy and hydroxy sometimes result in lower activity. researchgate.net

Steric Factors: The size and bulkiness of the substituent can influence how the molecule fits into the binding pocket of a target protein. While some substitutions are well-tolerated, larger groups can lead to steric hindrance, thereby reducing or abolishing biological activity.

Influence of Substituents on the Imidazole Ring

Substitution at N-1 and N-3 Positions: The nitrogen atoms of the imidazole ring are often crucial for coordinating with metal ions in metalloenzymes or forming key hydrogen bonds. For example, studies on 4-phenyl-imidazole inhibitors of IDO revealed that substitution at the N-1 position of the imidazole ring led to a complete loss of activity. nih.gov This finding confirms that the N-1 nitrogen is essential for binding to the heme iron at the active site. nih.gov In contrast, substitution at the N-3 position was found to be permissible, with an N-3 benzyl substituted derivative showing comparable potency to the unsubstituted compound, indicating that this position can be modified to improve pharmacokinetic properties without sacrificing activity. nih.gov

The following table summarizes the general structure-activity relationships for 2-phenyl-imidazole derivatives based on findings from related compound series.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Rationale / Example |

| Phenyl Ring (at C-2) | Ortho-hydroxyl (-OH) | Generally increases activity | Potential for hydrogen bonding with enzyme active site residues (e.g., Serine in IDO). nih.gov |

| Para-thiol (-SH) | May increase activity | Can interact with cysteine residues in the active site. nih.gov | |

| Electron-withdrawing groups (-NO2, -Cl) | Can enhance antimicrobial activity | Alters electronic properties of the phenyl ring, potentially improving target interaction. researchgate.net | |

| Electron-donating groups (-OCH3, -OH) | May decrease antimicrobial activity | Can alter electronic properties and reduce target affinity in some contexts. researchgate.net | |

| Imidazole Ring | N-1 substitution | Generally abolishes activity | The N-1 nitrogen is often a critical binding point (e.g., to heme iron in IDO). nih.gov |

| N-3 substitution | Generally tolerated | Allows for modification to improve properties like solubility without loss of primary binding. nih.gov | |

| C-4 halo (-Cl, -Br) | May enhance activity | Increases lipophilicity and can contribute to improved membrane penetration and target engagement. nih.gov |

Advanced Applications and Supramolecular Chemistry of 4 Chloro 2 Phenyl 1h Imidazole

Imidazole-Based Ligands in Coordination Chemistry

The nitrogen atoms of the imidazole (B134444) ring are excellent coordination sites for metal ions, making imidazole and its derivatives crucial ligands in coordination chemistry. researchgate.net The versatility of these ligands allows for the construction of diverse metal-organic complexes with applications ranging from catalysis to materials science. researchgate.netrsc.org 4-Chloro-2-phenyl-1H-imidazole, with its specific substitution pattern, can act as a ligand to form stable and functional coordination compounds.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based ligands are widely used in the synthesis of MOFs due to their strong coordination ability and the structural diversity they can impart. acs.orgresearchgate.net

Research has demonstrated the synthesis of various MOFs using ligands structurally related to this compound. For instance, four distinct metal-organic frameworks have been synthesized using 2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid and 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid with Sr(II), Mg(II), and Co(II) ions. tandfonline.com These studies reveal that chlorophenyl imidazole ligands can be deprotonated and coordinate to metal ions through various modes, resulting in 2D and 3D architectures. tandfonline.com Similarly, imidazole-functionalized MOFs have been developed for applications such as CO2 capture and catalysis. soton.ac.uk

The incorporation of imidazole derivatives into MOFs can significantly influence their properties. For example, Schiff base–imidazole-functionalized MOFs have been used as supports for highly dispersed Palladium (Pd) clusters, which exhibit excellent catalytic activity in Suzuki coupling reactions. frontiersin.orgnih.gov Furthermore, imidazole-based MOFs have shown potential as visible-light-driven photocatalysts for dye degradation. acs.org The this compound scaffold, when appropriately functionalized with coordinating groups like carboxylates, can serve as a valuable ligand for creating novel MOFs with tailored properties for catalysis and materials applications. tandfonline.comresearchgate.net

Table 1: Examples of MOFs constructed with related imidazole-based ligands

| Ligand | Metal Ion(s) | Resulting MOF Structure | Potential Application | Reference |

| 2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | 2D Architecture | Luminescence | tandfonline.com |

| 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Mg(II), Sr(II), Co(II) | 2D and 3D Architectures | Luminescence | tandfonline.com |

| 4,4′,4″-(1H-imidazole-2,4,5-triyl) tribenzoic acid | Ba(II) | 3D Layer Framework | Fluorescence Sensing | acs.org |

| Imidazole-functionalized UIO-66 | Pd(0) | Pd clusters on MOF support | Suzuki Coupling Catalysis | frontiersin.orgnih.gov |

Design of Chiral Imidazole Ligands for Asymmetric Catalysis

Asymmetric catalysis, which facilitates the synthesis of one enantiomer of a chiral product over the other, heavily relies on the design of effective chiral ligands. nih.gov Imidazole-containing structures are attractive scaffolds for developing such ligands. The design of these ligands often involves creating a C2-symmetric or a nonsymmetrical molecular environment that can effectively control the stereochemical outcome of a reaction. nih.gov

While direct synthesis of chiral ligands from this compound is not extensively documented in the provided sources, the principles of chiral ligand design can be applied to this molecule. The imidazole core can be functionalized at the N-1 position with a chiral auxiliary. The phenyl and chloro substituents at the C-2 and C-4 positions, respectively, would then play a crucial role in defining the steric and electronic environment around the coordinated metal center.

For example, C2-symmetric chiral ligands like 2,5-bis(imidazolinyl)thiophene have been synthesized and used in copper-catalyzed asymmetric Friedel–Crafts alkylation, demonstrating that imidazole-derived structures can induce good enantioselectivity. nih.gov The design often involves modular components that can be fine-tuned for specific catalytic applications. nih.gov The this compound molecule represents a potential starting point for creating new classes of nonsymmetrical P,N-ligands or other ligand types that could be effective in various metal-catalyzed asymmetric reactions. nih.gov

Supramolecular Assemblies Involving Imidazole Moieties

The ability of the imidazole ring to act as both a hydrogen bond donor (N-H) and acceptor (the sp2-hybridized nitrogen) makes it a powerful motif for directing the self-assembly of molecules into well-defined supramolecular architectures. semanticscholar.orgnih.gov These noncovalent interactions, along with others like π-π stacking, are fundamental to the field of crystal engineering.

Hydrogen Bonding Networks and Extended Architectures

The N-H···N hydrogen bond is a characteristic and robust interaction in the crystal structures of imidazole derivatives. semanticscholar.orgznaturforsch.com This interaction often leads to the formation of one-dimensional chains or "tapes," a persistent structural motif observed across a wide range of imidazole-containing compounds. researchgate.netrsc.org This tape motif is remarkably stable and can form even in the presence of other potential hydrogen bond acceptors or significant steric hindrance. rsc.org

In the solid state, this compound is expected to form these characteristic N-H···N hydrogen-bonded chains, which become the primary organizing feature of its crystal packing. The phenyl and chloro substituents decorate this primary chain structure. In more complex derivatives, other hydrogen bonds such as O-H···N, N-H···O, and C-H···O also play significant roles in stabilizing the crystal lattice. rsc.orgnih.goviosrjournals.org For example, in the crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, a complex network involving O—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds creates a three-dimensional assembly. researchgate.netnih.gov The interplay of these various hydrogen bonds dictates the final extended architecture of the crystalline material. iosrjournals.org

π-π Stacking and Cation-π Interactions

Beyond hydrogen bonding, other noncovalent forces contribute to the supramolecular assembly of imidazole derivatives. The presence of both a phenyl ring and an imidazole ring in this compound makes it a candidate for engaging in π-π stacking and cation-π interactions.

Cation-π Interactions: This is a powerful noncovalent interaction between a cation and the electron-rich face of a π-system. rsc.org The imidazole ring, particularly when part of a larger aromatic system, can participate in these interactions. Theoretical studies have shown that imidazole substitution can significantly enhance the cation-π binding energy of a phenyl ring, making such structures effective cation receptors. nih.gov The imidazolium (B1220033) cation, the protonated form of imidazole, can be stabilized through intramolecular interactions with adjacent aryl groups via through-space π−π and NH−π interactions. vu.nl This suggests that in an acidic environment, this compound could engage in strong cation-π interactions, a property relevant for designing molecular receptors and understanding its behavior in biological systems.

Role in Proton Transport Mechanisms in Supramolecular Systems

Imidazole is a well-known proton conductor, particularly in anhydrous (water-free) conditions, making it a material of great interest for applications such as high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). nih.govrsc.org The proton conductivity of imidazole-based systems is intrinsically linked to the supramolecular hydrogen-bonding networks discussed previously.

Proton transport in imidazole occurs primarily through a structural diffusion mechanism, often referred to as a Grotthuss-type mechanism. This process involves the "hopping" of a proton from a protonated imidazole (imidazolium) to a neighboring neutral imidazole molecule along a hydrogen-bonded chain. This is followed by the reorientation of the imidazole molecules to facilitate the next hopping event. This collective process allows for efficient long-range proton transport without the physical diffusion of the entire molecule.

Use in Biochemical Assays and Protein Purification Technologies

The imidazole scaffold, a key component of the amino acid histidine, plays a crucial role in the structure and function of many proteins. Consequently, synthetic imidazole-containing compounds, including derivatives of this compound, are of significant interest in the development of tools and reagents for biochemical assays and protein purification technologies. These applications often leverage the ability of the imidazole moiety to interact with metal ions or to serve as a structural mimic of biological molecules, thereby influencing protein activity or facilitating protein separation.

While direct applications of this compound in protein purification are not extensively documented in the reviewed literature, the foundational role of the imidazole group in techniques like immobilized metal affinity chromatography (IMAC) is well-established. IMAC is a widely used method for purifying recombinant proteins that have been engineered to include a polyhistidine tag nih.govsigmaaldrich.comlabxchange.org. The imidazole side chains of the histidine residues in the tag coordinate with metal ions (such as Ni²⁺ or Co²⁺) that are immobilized on a chromatographic resin. After non-tagged proteins are washed away, the tagged protein is typically eluted by introducing a high concentration of a competing imidazole solution, which displaces the polyhistidine tag from the metal ions nih.govsigmaaldrich.comlabxchange.org. The principle of using imidazole as a competitive agent is fundamental to this powerful protein purification strategy sigmaaldrich.com.

In the realm of biochemical assays, derivatives of this compound have been investigated for their potential as enzyme inhibitors. The substituted phenyl-imidazole core can serve as a versatile scaffold for designing molecules that specifically interact with the active sites of enzymes. For instance, computational (in silico) studies have explored the potential of imidazole derivatives as inhibitors of key enzymes.

One such study focused on a derivative of this compound, specifically 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate , as a potential inhibitor of lactate dehydrogenase (LDHA) aip.org. LDHA is an important enzyme in anaerobic glycolysis and is often upregulated in cancer cells, making it a target for anticancer drug development. The in silico docking study predicted a strong binding affinity of this compound to the active site of the LDHA receptor, suggesting its potential as an inhibitor aip.org.

Another area of investigation for phenyl-imidazole derivatives has been the inhibition of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in the suppression of the immune system in cancer and chronic infections nih.gov. Systematic studies of 4-phenyl-imidazole (4-PI) derivatives have been conducted to develop more potent IDO inhibitors. These studies focus on understanding the interactions between the imidazole derivatives and the enzyme's active site, including the heme iron nih.gov.

The following table summarizes the findings from the in silico study of the this compound derivative against lactate dehydrogenase.

| Compound | Target Enzyme | Assay Type | Key Findings |

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Lactate Dehydrogenase (LDHA) | In silico | Showed a remarkable predicted binding affinity to the active site of the receptor with a binding energy of -9.7 kcal/mol aip.org. |

It is important to note that while these studies highlight the potential of the broader class of chloro-phenyl-imidazole compounds in biochemical assays, further experimental validation is necessary to confirm the inhibitory activities and to explore the specific applications of this compound itself. The versatility of the imidazole ring suggests that this compound and its derivatives could be valuable tools in the development of new biochemical probes and assay reagents.

Future Research Directions and Emerging Opportunities for 4 Chloro 2 Phenyl 1h Imidazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of substituted imidazoles is a well-established field, yet there remains a significant opportunity to develop more environmentally benign and efficient methods for producing 4-Chloro-2-phenyl-1H-imidazole and its analogues. researchgate.netrsc.org Future research will likely focus on aligning synthetic methodologies with the principles of green chemistry, emphasizing sustainability and high atom economy. primescholars.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, with an ideal process wasting no atoms. primescholars.comlibretexts.org

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are inherently atom-economical. nih.gov Developing one-pot, four-component syntheses for 1,2,4-trisubstituted imidazoles represents a promising strategy. organic-chemistry.org Adapting MCRs for the specific synthesis of this compound could significantly reduce waste, time, and energy consumption compared to traditional multi-step syntheses. nih.gov

Catalytic Systems: The use of novel catalysts can enhance reaction efficiency and selectivity. Research into metal-free catalytic systems, such as a riboflavin-iodine combination for the aerobic cross-dehydrogenative coupling of amidines and chalcones, offers a pathway to synthesize tetrasubstituted imidazoles with water as the only byproduct, achieving excellent atom economy. acs.org Exploring similar metal-free or highly efficient and recyclable catalysts like erbium triflate or nickel complexes for the synthesis of the target compound is a critical future direction. organic-chemistry.org

Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions, drastically reducing solvent waste. Mechanochemical methods have been successfully used to synthesize substituted imidazoles, and applying this technique to the production of this compound could offer a more sustainable manufacturing process. mdpi.com

| Synthetic Strategy | Key Advantages | Relevance for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity. nih.gov | Potential for efficient, one-pot synthesis, minimizing waste. |

| Advanced Catalysis (e.g., Metal-Free) | Avoids toxic metal waste, can enable novel reaction pathways, high efficiency. acs.org | Development of green catalytic routes with high yields and selectivity. |

| Mechanochemistry | Solvent-free, reduced energy consumption, can lead to novel products. mdpi.com | Offers an environmentally friendly alternative to traditional solvent-based synthesis. |

Advanced Computational Modeling for Structure-Function Relationships and De Novo Design

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new compounds. bohrium.com For this compound, advanced computational modeling is a key research direction for elucidating structure-function relationships and enabling the de novo design of novel derivatives with tailored properties.

Structure-Function Studies: Techniques like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and calculate quantum chemical parameters. bohrium.com This allows researchers to understand how the chloro and phenyl substituents influence the electronic distribution and reactivity of the imidazole ring. Molecular docking simulations can predict how the molecule might bind to specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net Such studies have been used to identify potential inhibitors for targets like the Smoothened (Smo) receptor in the Hedgehog signaling pathway and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov